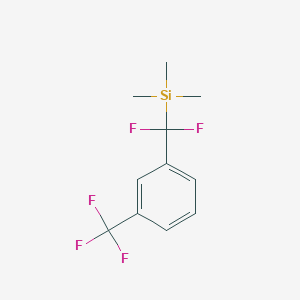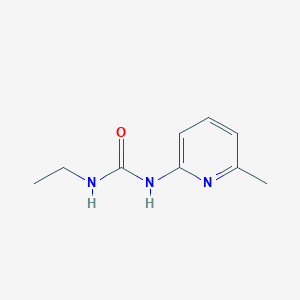
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This specific compound is characterized by the presence of a benzyloxymethyl group and a methyl group attached to the pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-5,6-dihydro-2H-pyran-2-one and benzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to form benzyl ether.
Formation of Benzyloxymethyl Group: The protected benzyl alcohol is then reacted with a suitable reagent, such as paraformaldehyde, to introduce the benzyloxymethyl group.
Cyclization: The intermediate is subjected to cyclization under acidic or basic conditions to form the pyranone ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of dihydropyran derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and dihydropyran derivatives.
Substitution: Various substituted pyranones depending on the nucleophile used.
Scientific Research Applications
®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Influencing Gene Expression: It can affect the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6-Methoxy-4-methyl-5,6-dihydro-pyran-2-one: Similar structure but with a methoxy group instead of a benzyloxymethyl group.
6-Hydroxy-4-methyl-5,6-dihydro-pyran-2-one: Similar structure but with a hydroxyl group instead of a benzyloxymethyl group.
6-Acetoxymethyl-4-methyl-5,6-dihydro-pyran-2-one: Similar structure but with an acetoxymethyl group instead of a benzyloxymethyl group.
Uniqueness: ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one is unique due to the presence of the benzyloxymethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2R)-4-methyl-2-(phenylmethoxymethyl)-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-11-7-13(17-14(15)8-11)10-16-9-12-5-3-2-4-6-12/h2-6,8,13H,7,9-10H2,1H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENAAGUUTWGCG-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@H](C1)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














